2-(2-Pyrazinyl)-2-propanol
Overview
Description
2-(pyrazin-2-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring attached to a propanol group, making it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazin-2-yl)propan-2-ol typically involves the reaction of pyrazine with an appropriate propanol derivative under controlled conditions. One common method is the alkylation of pyrazine with 2-bromo-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(pyrazin-2-yl)propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(pyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(pyrazin-2-yl)propan-2-one.
Reduction: Formation of 2-(dihydropyrazin-2-yl)propan-2-ol.
Substitution: Formation of 2-(pyrazin-2-yl)propan-2-amine or 2-(pyrazin-2-yl)propan-2-halide.
Scientific Research Applications
2-(pyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(pyrazin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)propan-2-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(pyrazin-2-yl)ethanol: Similar structure but with an ethanol group instead of a propanol group.
2-(pyrazin-2-yl)propan-1-ol: Similar structure but with a primary alcohol group instead of a secondary alcohol group.
Uniqueness
2-(pyrazin-2-yl)propan-2-ol is unique due to its specific combination of a pyrazine ring and a secondary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
2-pyrazin-2-ylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGYFYMBQPUDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304368 | |
Record name | α,α-Dimethyl-2-pyrazinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-22-9 | |
Record name | α,α-Dimethyl-2-pyrazinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41110-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-2-pyrazinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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